molecular formula C24H24N2O7S B12452391 methyl 2-({N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate

methyl 2-({N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate

Cat. No.: B12452391
M. Wt: 484.5 g/mol
InChI Key: HOIHSCLWVUBNFU-UHFFFAOYSA-N
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Description

Methyl 2-({N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a sulfonyl glycine derivative, which is further substituted with methoxyphenyl groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Glycine Derivative: The initial step involves the reaction of glycine with 2-methoxyphenyl isocyanate to form N-(2-methoxyphenyl)glycine.

    Sulfonylation: The glycine derivative is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to yield N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine.

    Esterification: The final step involves the esterification of the sulfonyl glycine derivative with methyl 2-aminobenzoate under acidic conditions to produce the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation.

Major Products

    Oxidation: Formation of methoxybenzoic acid derivatives.

    Reduction: Formation of sulfide or thiol derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Methyl 2-({N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of methyl 2-({N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, the presence of methoxy and sulfonyl groups can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-({N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate
  • Methyl 2-({N-(2-methoxyphenyl)-N-[(4-chlorophenyl)sulfonyl]glycyl}amino)benzoate
  • Methyl 2-({N-(2-methoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate

Uniqueness

This compound is unique due to the presence of dual methoxy groups on the aromatic rings, which can influence its chemical reactivity and biological activity. The sulfonyl glycine moiety also imparts distinct physicochemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H24N2O7S

Molecular Weight

484.5 g/mol

IUPAC Name

methyl 2-[[2-(2-methoxy-N-(4-methoxyphenyl)sulfonylanilino)acetyl]amino]benzoate

InChI

InChI=1S/C24H24N2O7S/c1-31-17-12-14-18(15-13-17)34(29,30)26(21-10-6-7-11-22(21)32-2)16-23(27)25-20-9-5-4-8-19(20)24(28)33-3/h4-15H,16H2,1-3H3,(H,25,27)

InChI Key

HOIHSCLWVUBNFU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C(=O)OC)C3=CC=CC=C3OC

Origin of Product

United States

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